5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine
Overview
Description
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine, or 5-BrNP, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of pyridine and an imidazole, and has the molecular formula C7H8BrN3. 5-BrNP is a useful tool for researchers due to its ability to interact with proteins, enzymes, and other molecules.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
The compound "5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine" falls within the broader category of imidazo[1,2-a]pyridine derivatives, which have been extensively studied for their diverse applications in medicinal chemistry and synthetic organic chemistry. While the exact compound specified does not directly appear in the reviewed literature, insights can be drawn from closely related compounds and their utilities in scientific research.
Synthetic Accessibility : Research by Schmid et al. (2006) demonstrates a convenient two-step synthesis method for creating 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, starting from bromomethyl-chloro-dihydroimidazo[1,2-a]pyridines. This method highlights the versatility of imidazo[1,2-a]pyridine scaffolds in medicinal chemistry, due to their ability to optimally adapt to the three-dimensional binding sites of biological targets, and is also suitable for the preparation of combinatorial libraries due to the commercial availability of primary amines in great structural diversity (Schmid, Schühle, & Austel, 2006).
Anticancer and Antioxidant Activities : A study by Rehan et al. (2021) on the synthesis of new 3-secondary amine derivatives bearing the imidazo[1,2-a]pyrimidine scaffold, conducted through a one-pot reaction, evaluated these derivatives for antioxidant and anticancer activities. One derivative was tested for cytotoxic activity against breast cancer using the MTT assay, showcasing the potential of imidazo[1,2-a]pyrimidine derivatives in cancer research (Rehan, Al Lami, & Alanee, 2021).
Chemical Diversity and Biological Relevance : The synthesis and annulation of imidazole and pyrimidine rings to 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives, as described by Yakovenko et al. (2020), illustrate the chemical diversity achievable with imidazo[1,2-a]pyridine frameworks. Such compounds are significant for developing new molecules with potential biological activities, demonstrating the critical role of this scaffold in the discovery of new therapeutic agents (Yakovenko et al., 2020).
Methodological Innovations in Synthesis : The research by Ghorbani-Vaghei and Amiri (2014) on the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives underlines the methodological advancements in the solvent-free synthesis of imidazo[1,2-a]pyridine derivatives. These advancements are crucial for developing more sustainable and efficient synthetic routes in pharmaceutical research (Ghorbani‐Vaghei & Amiri, 2014).
properties
IUPAC Name |
5-bromo-N-(3-imidazol-1-ylpropyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c12-10-2-3-11(15-8-10)14-4-1-6-16-7-5-13-9-16/h2-3,5,7-9H,1,4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTKKFJSSHDAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCCN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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